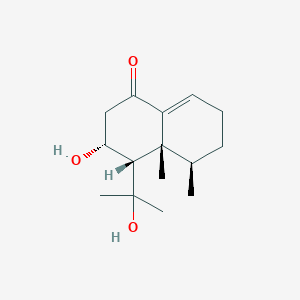
Nardosinonediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nardosinonediol is a sesquiterpenoid compound derived from the roots and rhizomes of the plant Nardostachys jatamansi, which belongs to the Valerianaceae family. This compound is known for its bioactive properties and has been studied for its potential therapeutic applications, including anti-inflammatory, antidepressant, and neuroprotective effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nardosinonediol can be synthesized through the degradation of nardosinone, another sesquiterpenoid found in Nardostachys jatamansi. The degradation process involves multiple chemical reactions, including peroxy ring-opening, keto-enol tautomerization, oxidation, isopropyl cleavage, and pinacol rearrangement . The reaction conditions typically involve high temperatures and the use of simulated gastric and intestinal fluids to facilitate the degradation process .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it is likely that the compound is extracted from the plant material of Nardostachys jatamansi using solvent extraction methods. The extracted material is then subjected to purification processes such as chromatography to isolate this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Nardosinonediol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of other bioactive compounds.
Biology: It has shown cytotoxic activity against certain cancer cell lines.
Industry: It may be used in the development of new pharmaceuticals and natural product-based therapies.
Wirkmechanismus
The mechanism of action of nardosinonediol involves its interaction with various molecular targets and pathways. It has been shown to inhibit the serotonin transporter (SERT), which plays a role in the reuptake of serotonin in the central nervous system . This inhibition can lead to increased levels of serotonin, which may contribute to its antidepressant effects. Additionally, this compound may exert its anti-inflammatory and neuroprotective effects through the modulation of other signaling pathways and molecular targets.
Vergleich Mit ähnlichen Verbindungen
Nardosinonediol is structurally similar to other sesquiterpenoids such as nardosinone, desoxo-narchinol A, and kanshone C . it is unique in its specific bioactive properties and its ability to inhibit the serotonin transporter. This sets it apart from other similar compounds, which may have different mechanisms of action and therapeutic applications.
List of Similar Compounds
- Nardosinone
- Desoxo-narchinol A
- Kanshone C
This compound’s unique properties and potential therapeutic applications make it a compound of significant interest in scientific research and pharmaceutical development.
Eigenschaften
Molekularformel |
C15H24O3 |
|---|---|
Molekulargewicht |
252.35 g/mol |
IUPAC-Name |
(3R,4S,4aR,5R)-3-hydroxy-4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-2,3,4,5,6,7-hexahydronaphthalen-1-one |
InChI |
InChI=1S/C15H24O3/c1-9-6-5-7-10-11(16)8-12(17)13(14(2,3)18)15(9,10)4/h7,9,12-13,17-18H,5-6,8H2,1-4H3/t9-,12-,13+,15+/m1/s1 |
InChI-Schlüssel |
DBDGFZLAYDIKSV-JWFUOXDNSA-N |
Isomerische SMILES |
C[C@@H]1CCC=C2[C@]1([C@@H]([C@@H](CC2=O)O)C(C)(C)O)C |
Kanonische SMILES |
CC1CCC=C2C1(C(C(CC2=O)O)C(C)(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




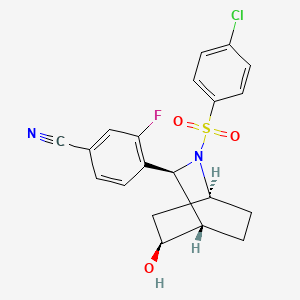
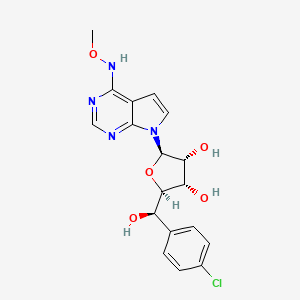
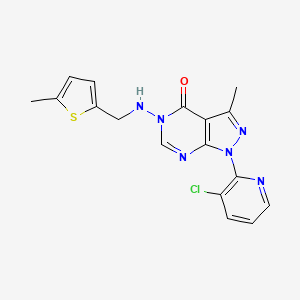
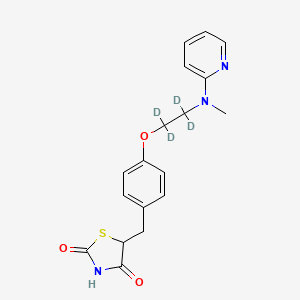
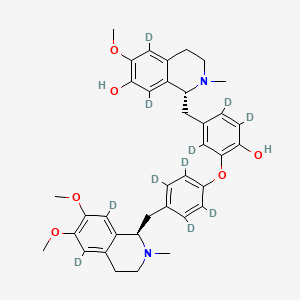
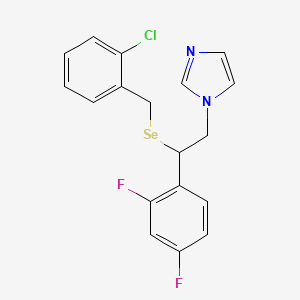
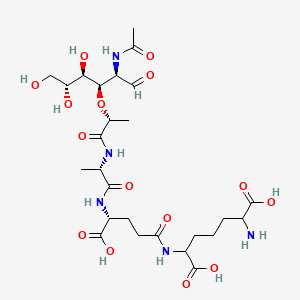
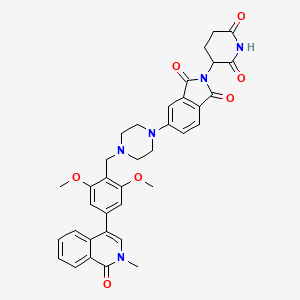
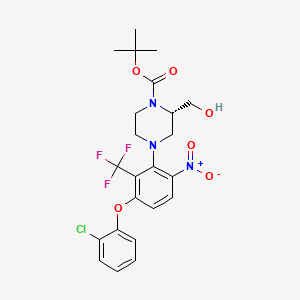

![[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B15137947.png)

